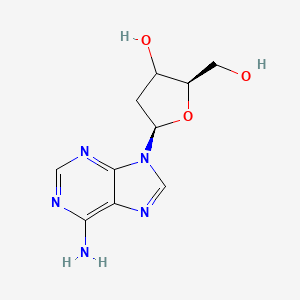

(2R,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2’-Deoxyadenosine is a deoxyribonucleoside, a derivative of the nucleoside adenosine. It differs from adenosine by the replacement of a hydroxyl group (-OH) with hydrogen (-H) at the 2’ position of its ribose sugar moiety. This compound is a crucial building block of DNA, pairing with deoxythymidine in double-stranded DNA . It plays a significant role in various biological processes and has been extensively studied for its applications in medicine and biotechnology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2’-deoxyadenosine can be achieved through both chemical and enzymatic methods. One common chemical synthesis involves the use of Escherichia coli strains overexpressing specific enzymes such as purine nucleoside phosphorylase, uridine phosphorylase, and thymidine phosphorylase. These strains are cultured in auto-induction medium, and the resulting cultures are used to synthesize 2’-deoxyadenosine . Another method involves the use of glucose, acetaldehyde, and nucleobase to produce the deoxynucleosides through the coexpression of three enzymes in one E. coli strain .

Industrial Production Methods: Industrial production of 2’-deoxyadenosine often employs recombinant strains and auto-induction systems to optimize yield and efficiency. The use of inexpensive starting materials such as thymidine and adenine, along with the coexpression of multiple enzymes, allows for the large-scale production of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2’-Deoxyadenosine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form 8,5’-cyclo-2’-deoxyadenosine isomers, which are potential biomarkers . It can also participate in Fenton chemistry and photoinduction reactions .

Common Reagents and Conditions: Common reagents used in the reactions of 2’-deoxyadenosine include chromium (VI), lumazine, and iron-mediated Fenton reagents . These reactions are typically carried out under neutral or slightly acidic conditions.

Major Products: The major products formed from the reactions of 2’-deoxyadenosine include various oxidized derivatives and cross-linked nucleosides. These products are often studied for their potential mutagenicities and roles in DNA damage and repair .

Applications De Recherche Scientifique

2’-Deoxyadenosine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of nucleoside analogs and other complex molecules . In biology, it plays a crucial role in DNA synthesis and repair, making it a valuable tool for studying genetic processes . In medicine, 2’-deoxyadenosine and its analogs are used in the treatment of various diseases, including chronic lymphoid leukemias and viral infections . Additionally, it is used in the development of novel therapeutic agents and diagnostic tools .

Mécanisme D'action

The mechanism of action of 2’-deoxyadenosine involves its incorporation into DNA, where it pairs with deoxythymidine. In the absence of adenosine deaminase, 2’-deoxyadenosine accumulates and is converted to 2’-deoxyadenosine-5’-triphosphate (dATP), which inhibits ribonucleotide reductase, a crucial enzyme in DNA synthesis . This inhibition disrupts T-cell development and can lead to severe combined immunodeficiency disease (ADA-SCID) .

Comparaison Avec Des Composés Similaires

2’-Deoxyadenosine is similar to other nucleosides such as adenosine, cytidine, guanosine, and uridine. it is unique in its structure due to the absence of a hydroxyl group at the 2’ position of the ribose sugar . This structural difference gives it distinct chemical and biological properties. Similar compounds include cordycepin (3’-deoxyadenosine), which is used in the treatment of certain infections and cancers .

Propriétés

Formule moléculaire |

C10H13N5O3 |

|---|---|

Poids moléculaire |

251.24 g/mol |

Nom IUPAC |

(2R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5?,6-,7-/m1/s1 |

Clé InChI |

OLXZPDWKRNYJJZ-JXBXZBNISA-N |

SMILES isomérique |

C1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C(N=CN=C32)N |

SMILES canonique |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3-Triethoxysilylpropoxycarbonyloxy)ethoxy]ethyl 3-triethoxysilylpropyl carbonate](/img/structure/B13410419.png)

![Pyridine, 2-(chloromethyl)-3-methyl-4-[(trifluoromethoxy)methyl]-](/img/structure/B13410427.png)

![1-[3-(2-Fluoroethyl)phenyl]methanamine](/img/structure/B13410430.png)

![3-methyl-6-[4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13410434.png)

![(E,4R)-4-[(1R,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B13410443.png)

![(3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[dideuterio(hydroxy)methyl]oxane-3,4,5-triol](/img/structure/B13410459.png)

![5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonic acid](/img/structure/B13410482.png)